molecular formula C12H17Cl2N3O2 B7535682 4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide

4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide

Cat. No. B7535682
M. Wt: 306.19 g/mol
InChI Key: KCGQNAHYSYJJSN-UHFFFAOYSA-N
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Description

4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMXAA and has been extensively studied for its anti-tumor and anti-viral properties.

Scientific Research Applications

DMXAA has been extensively studied for its anti-tumor and anti-viral properties. It has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. DMXAA has also been shown to have anti-viral properties against a range of viruses, including influenza, herpes simplex virus, and hepatitis C virus.

Mechanism of Action

The mechanism of action of DMXAA is not fully understood, but it is thought to work by activating the immune system. DMXAA stimulates the production of cytokines, which are signaling molecules that activate the immune system. This activation leads to the destruction of tumor cells and infected cells.
Biochemical and physiological effects:
DMXAA has been shown to have a range of biochemical and physiological effects. It has been shown to increase the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). DMXAA also increases the production of reactive oxygen species (ROS), which can lead to cell death. Additionally, DMXAA has been shown to increase the permeability of blood vessels, which can enhance the delivery of chemotherapy drugs to tumor cells.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been extensively studied, and there is a significant body of literature on its properties and applications. However, DMXAA has some limitations for lab experiments. It is highly reactive and can be difficult to handle. It also has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on DMXAA. One area of interest is the development of new synthesis methods that can produce DMXAA more efficiently. Another area of research is the optimization of DMXAA for use in cancer therapy. This could involve the development of new drug delivery methods or the combination of DMXAA with other drugs. Additionally, there is interest in exploring the anti-viral properties of DMXAA further and developing it as a potential treatment for viral infections.
Conclusion:
In conclusion, DMXAA is a chemical compound that has significant potential applications in various fields, including cancer therapy and viral infection treatment. Its anti-tumor and anti-viral properties, mechanism of action, and biochemical and physiological effects have been extensively studied. Although it has advantages and limitations for lab experiments, there are several future directions for research on DMXAA that could lead to new treatments and therapies.

Synthesis Methods

DMXAA is synthesized by reacting 4,5-dichloropyrrole-2-carboxylic acid with N-[(4-methylmorpholin-2-yl)methyl]amine in the presence of a coupling agent. The resulting product is then treated with thionyl chloride to yield DMXAA. The synthesis method is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2N3O2/c1-16-3-4-19-8(7-16)6-15-12(18)10-5-9(13)11(14)17(10)2/h5,8H,3-4,6-7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGQNAHYSYJJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CNC(=O)C2=CC(=C(N2C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide

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